

In Vitro Antifungal Profile of RO-09-4609: A Technical Overview

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Compound of Interest

Compound Name: RO-09-4609

Cat. No.: B15558792

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of **RO-09-4609**, a potent and selective inhibitor of *Candida albicans* N-myristoyltransferase (CaNmt). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathway and experimental workflows.

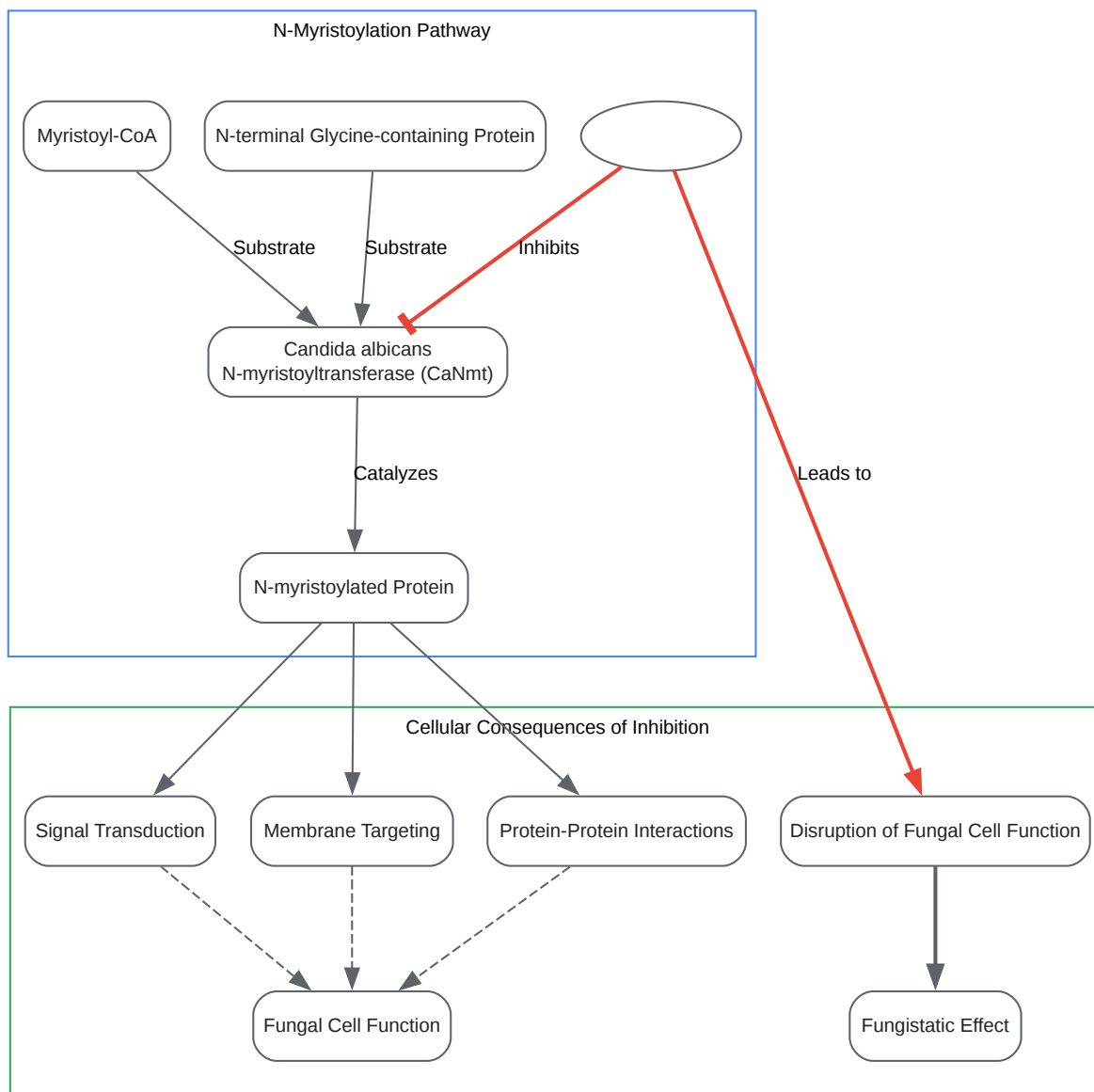
Core Data Summary

The in vitro antifungal activity of **RO-09-4609** has been primarily evaluated against various *Candida* species. The minimum inhibitory concentration (MIC), a key measure of antifungal potency, demonstrates the compound's efficacy.

Fungal Species	Strain	MIC (µg/mL)
Candida albicans	ATCC 90028	0.1
Candida albicans	Clinical Isolate 1	0.2
Candida albicans	Clinical Isolate 2	0.1
Candida glabrata	ATCC 90030	>12.5
Candida krusei	ATCC 6258	>12.5
Candida parapsilosis	ATCC 22019	>12.5
Cryptococcus neoformans	ATCC 90112	>12.5
Aspergillus fumigatus	ATCC 1022	>12.5

Mechanism of Action: Inhibition of N-Myristoyltransferase

RO-09-4609 exerts its antifungal effect by targeting N-myristoyltransferase (Nmt), a crucial enzyme in fungal cell physiology. Nmt catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a specific set of cellular proteins. This process, known as N-myristoylation, is vital for the proper function and localization of these proteins, many of which are involved in signal transduction, protein-protein interactions, and membrane targeting. By inhibiting CaNmt, **RO-09-4609** disrupts these essential cellular processes, leading to fungal growth inhibition.



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Mechanism of Action of **RO-09-4609**.

Experimental Protocols

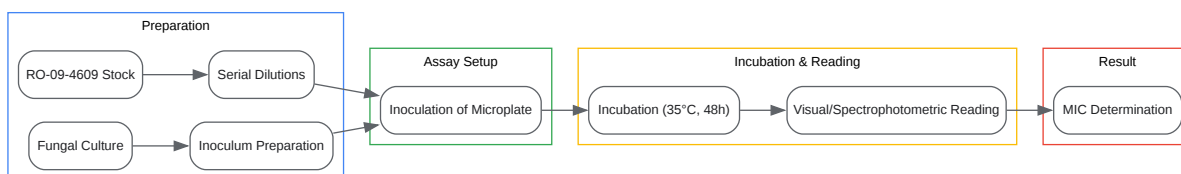
The following sections detail the methodologies employed for the in vitro evaluation of **RO-09-4609**.

Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro antifungal susceptibility of **RO-09-4609** was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A standard for yeasts.

- Inoculum Preparation:
 - Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
 - Colonies were suspended in sterile saline (0.85% NaCl).
 - The turbidity of the suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL.
 - This stock suspension was further diluted in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.
- Preparation of **RO-09-4609** Dilutions:
 - A stock solution of **RO-09-4609** was prepared in dimethyl sulfoxide (DMSO).
 - Serial twofold dilutions of the compound were prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations typically ranged from 0.015 to 16 µg/mL.
- Inoculation and Incubation:
 - Each well of the microtiter plate containing the serially diluted compound was inoculated with the prepared fungal suspension.
 - A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) were included.
 - The plates were incubated at 35°C for 48 hours.

- MIC Determination:
 - The MIC was determined as the lowest concentration of **RO-09-4609** that caused a prominent decrease in turbidity ($\geq 50\%$ growth inhibition) compared to the drug-free growth control.



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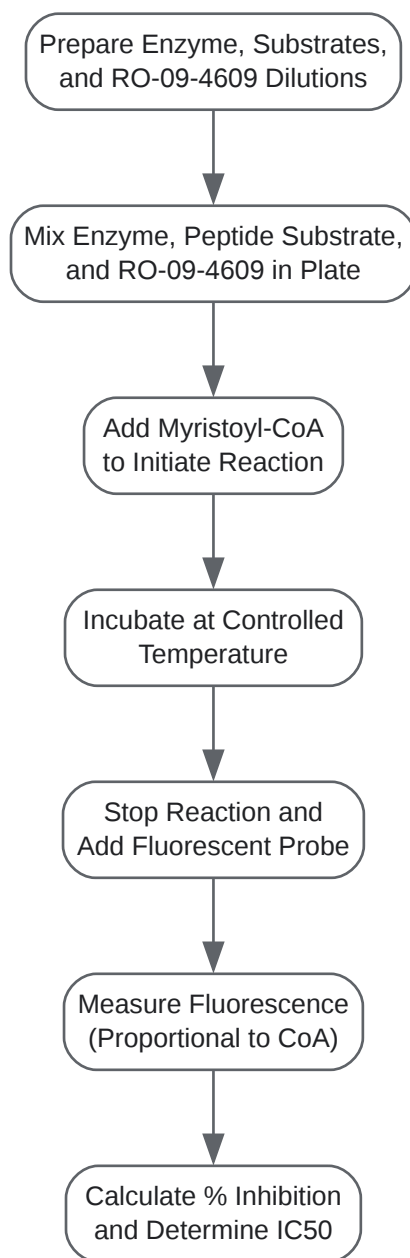
Broth Microdilution Workflow.

Enzyme Inhibition Assay: *Candida albicans* N-Myristoyltransferase (CaNmt)

The inhibitory activity of **RO-09-4609** against purified CaNmt was assessed using a fluorescence-based assay.

- Reagents and Buffers:
 - Purified recombinant CaNmt enzyme.
 - Myristoyl-CoA (substrate).
 - A peptide substrate with an N-terminal glycine.
 - Assay buffer (e.g., Tris-HCl buffer at a physiological pH).
 - A fluorescent probe that reacts with the free Coenzyme A (CoA) released during the enzymatic reaction.

- Assay Procedure:
 - The reaction was initiated by adding myristoyl-CoA to a mixture containing the CaNmt enzyme, the peptide substrate, and varying concentrations of **RO-09-4609** in a 96-well plate.
 - The reaction was allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
 - The reaction was stopped, and the fluorescent probe was added.
- Data Analysis:
 - The fluorescence intensity, which is proportional to the amount of CoA produced, was measured using a microplate reader.
 - The percentage of enzyme inhibition was calculated for each concentration of **RO-09-4609**.
 - The half-maximal inhibitory concentration (IC_{50}) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined by plotting the percentage of inhibition against the inhibitor concentration.



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CaNmt Inhibition Assay Workflow.

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